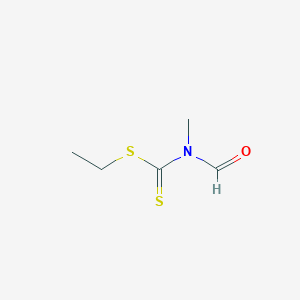

Ethyl N-methyl-N-formyldithiocarbamate

Description

Properties

CAS No. |

102127-59-3 |

|---|---|

Molecular Formula |

C5H9NOS2 |

Molecular Weight |

163.3 g/mol |

IUPAC Name |

ethyl N-formyl-N-methylcarbamodithioate |

InChI |

InChI=1S/C5H9NOS2/c1-3-9-5(8)6(2)4-7/h4H,3H2,1-2H3 |

InChI Key |

AMARMQSDRABEDM-UHFFFAOYSA-N |

SMILES |

CCSC(=S)N(C)C=O |

Canonical SMILES |

CCSC(=S)N(C)C=O |

Synonyms |

Ethyl N-methyl-N-formyldithiocarbamate |

Origin of Product |

United States |

chemical structure and properties of ethyl n-methyl-n-formyldithiocarbamate

Title: The Chemical Architecture and Synthesis of Ethyl N-methyl-N-formyldithiocarbamate: A Technical Whitepaper

Executive Summary

Ethyl N-methyl-N-formyldithiocarbamate (CAS: 102127-59-3)[1] represents a highly specialized class of functionalized dithiocarbamates. Characterized by the presence of both a formyl group and a dithiocarbamate moiety on a single nitrogen center, this molecule serves as a critical intermediate in advanced organic synthesis. It is particularly valuable in the development of fluorinated amines and transition metal coordination complexes. As a Senior Application Scientist, I approach this compound not merely as a static structure, but as a dynamic synthetic node. This guide deconstructs its physicochemical properties, the mechanistic rationale behind its synthesis, and its downstream applications in modern chemical development.

Molecular Architecture and Physicochemical Properties

The structural uniqueness of ethyl N-methyl-N-formyldithiocarbamate lies in its N-formyl substitution. Unlike standard secondary amine-derived dithiocarbamates, the electron-withdrawing nature of the formyl group significantly alters the electron density across the N-C(=S)S core. This reduces the nucleophilicity of the nitrogen and modulates the "hard-soft" coordination dynamics of the sulfur atoms, rendering it uniquely stable yet selectively reactive under specific conditions[2].

Table 1: Quantitative Physicochemical Data

| Property | Value |

|---|---|

| Chemical Name | Ethyl N-methyl-N-formyldithiocarbamate |

| CAS Registry Number | 102127-59-3[1] |

| Molecular Formula | C5H9NOS2[1] |

| Molecular Weight | 163.26 g/mol [1] |

| Structural Features | N-methyl, N-formyl, S-ethyl ester |

| SMILES (Inferred) | CCNSC(=S)N(C)C=O |

Mechanistic Synthesis and Experimental Protocol

The synthesis of N-formyldithiocarbamates requires a distinct mechanistic approach compared to standard dithiocarbamates. Primary and secondary amines react readily with carbon disulfide (CS₂) due to their inherent basicity and nucleophilicity[2]. However, amides like N-methylformamide are exceptionally poor nucleophiles. Therefore, the synthesis mandates the pre-generation of an amide anion using a strong base, followed by sequential electrophilic trapping[3].

Causality in Protocol Design:

-

Base Selection: Sodium hydride (NaH) or potassium hydroxide (KOH) in a polar aprotic solvent (e.g., DMF) is required to quantitatively deprotonate N-methylformamide. Weaker bases fail to shift the equilibrium, leading to unreacted starting material[3].

-

Electrophilic Addition: The resulting ambient nucleophile attacks CS₂ exclusively at the nitrogen center to form the dithiocarbamate anion.

-

Alkylation: The highly polarizable sulfur atom acts as a "soft" nucleophile (Pearson HSAB theory), making it highly reactive toward soft alkylating agents like ethyl bromide, ensuring selective S-alkylation over O-alkylation[2].

Mechanistic workflow for the synthesis of Ethyl N-methyl-N-formyldithiocarbamate.

Self-Validating Experimental Protocol: Caution: CS₂ is highly flammable and toxic. Perform all steps in a fume hood under an inert atmosphere (N₂ or Ar).

-

Deprotonation: Suspend 1.1 eq of NaH (60% dispersion in mineral oil, washed with hexanes) in anhydrous DMF at 0 °C. Slowly add 1.0 eq of N-methylformamide.

-

Validation: The reaction is complete when H₂ gas evolution ceases, yielding a clear or slightly cloudy solution of the amide anion.

-

-

Dithiocarboxylation: Dropwise add 1.2 eq of anhydrous CS₂ to the mixture at 0 °C. Stir for 2 hours at room temperature.

-

Validation: The solution will transition to a deep yellow/orange hue, confirming the formation of the sodium N-methyl-N-formyldithiocarbamate intermediate[3].

-

-

S-Alkylation: Cool the mixture back to 0 °C and add 1.1 eq of ethyl bromide. Stir for 4 hours.

-

Validation: The precipitation of sodium bromide (NaBr) serves as a visual indicator of successful alkylation. TLC monitoring (Hexanes:EtOAc) should show the consumption of the intermediate.

-

-

Workup: Quench with ice water and extract with ethyl acetate. Wash the organic layer extensively with brine (5x) to remove DMF. Dry over MgSO₄ and concentrate under reduced pressure.

Chemical Reactivity and Downstream Applications

Ethyl N-methyl-N-formyldithiocarbamate is not a terminal product but a highly versatile building block. Its primary utility lies in two distinct fields:

A. Desulfurizative Fluorination: The C=S bond in dithiocarbamates is highly susceptible to fluorination. Reacting N-formyldithiocarbamates with reagents like SF₄ or Silver Fluoride (AgF) induces desulfurization-fluorination, converting the C=S moiety into a CF₂ or CF₃ group. This is a critical pathway for synthesizing α,α-difluoromethylene amines and N-CF₂H/N-CF₃ bioisosteres, which are highly prized in drug development for their enhanced lipophilicity and metabolic stability[3][4].

B. Coordination Chemistry: The dithiocarbamate core is a classic bidentate ligand. However, the N-formyl group withdraws electron density, modulating the bite angle and the electronic state of the coordinating sulfur atoms. This allows for the stabilization of transition metals (e.g., Ni, Pd, Pt) in unique oxidation states, creating novel catalysts or materials[2].

Downstream reactivity pathways of Ethyl N-methyl-N-formyldithiocarbamate.

Analytical Validation Standards

To ensure scientific integrity, the synthesized product must be validated against the following spectroscopic benchmarks:

-

FT-IR Spectroscopy: The disappearance of the broad N-H stretch (typically >3200 cm⁻¹) from the starting formamide confirms quantitative deprotonation. The appearance of a strong C=O stretch (~1680 cm⁻¹) and a distinct C=S stretch (~1050-1100 cm⁻¹) validates the dual-functionalized core.

-

¹H NMR (CDCl₃): The formyl proton (CHO) will appear far downfield (~8.0-8.5 ppm). The S-ethyl group will present a classic quartet (~3.3 ppm, 2H) and triplet (~1.3 ppm, 3H) pattern. The N-methyl group will appear as a singlet (~3.1 ppm), potentially exhibiting rotameric splitting due to restricted rotation around the N-C(O) and N-C(S) partial double bonds.

References

- 102127-59-3_Ethyl N-methyl-N-formyldithiocarbamate, ChemSrc.

- Addressing misconceptions in dithiocarbamate chemistry, Dalton Transactions (RSC Publishing).

- ChemInform Abstract: Methyl N-Aryl-N-formyldithiocarbamates and Fluorination Thereof, ResearchGate.

- Synthesis of α,α-Difluoromethylene Amines from Thioamides Using Silver Fluoride, ResearchGate.

Sources

- 1. 102127-59-3_Ethyl N-methyl-N-formyldithiocarbamateCAS号:102127-59-3_Ethyl N-methyl-N-formyldithiocarbamate【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 2. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

ethyl n-methyl-n-formyldithiocarbamate mechanism of action in biological systems

An In-Depth Technical Guide to the Mechanism of Action of Dithiocarbamates in Biological Systems

A Note on the Specific Topic: Ethyl N-methyl-N-formyldithiocarbamate

Initial literature searches for the specific compound, ethyl n-methyl-n-formyldithiocarbamate, did not yield sufficient data to construct a detailed technical guide on its unique mechanism of action. Therefore, this guide will focus on the broader class of dithiocarbamates, of which ethyl n-methyl-n-formyldithiocarbamate is a member. The principles and mechanisms discussed herein are generally applicable to dithiocarbamates and provide a strong foundation for understanding their biological activities. Specific substitutions on the dithiocarbamate scaffold can modulate potency and selectivity, and would require targeted investigation.

Introduction to Dithiocarbamates

Dithiocarbamates (DTCs) are a class of organosulfur compounds characterized by the presence of a dithiocarbamate functional group (R₂NCS₂⁻). These compounds and their derivatives have garnered significant interest in medicinal chemistry and toxicology due to their diverse biological activities. DTCs are known to interact with a variety of biological targets, primarily through their ability to chelate metal ions and interact with sulfhydryl groups of proteins. This guide will provide an in-depth exploration of the core mechanisms of action of dithiocarbamates in biological systems, with a focus on their role as enzyme inhibitors.

Primary Mechanism of Action: Carbonic Anhydrase Inhibition

A principal and well-characterized mechanism of action for many dithiocarbamates is the inhibition of carbonic anhydrases (CAs). CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma and cancer.[1]

Dithiocarbamates act as potent inhibitors of several human carbonic anhydrase isoforms, including CA I, II, IX, and XII.[1][2] The inhibitory action of DTCs stems from the coordination of the dithiocarbamate group to the zinc ion within the enzyme's active site.[1][2] X-ray crystallography studies of a human carbonic anhydrase II (hCA II) adduct with morpholine dithiocarbamate have revealed that a sulfur atom from the dithiocarbamate moiety directly binds to the zinc ion.[1] This coordination displaces the zinc-bound water molecule or hydroxide ion that is essential for the catalytic activity of the enzyme.

The affinity of dithiocarbamates for different CA isoforms can vary significantly, leading to a range of inhibition constants (KIs). For instance, some dithiocarbamates exhibit low nanomolar inhibition against hCA II and the tumor-associated isoform hCA IX.[1] This potent inhibition has led to the investigation of dithiocarbamates as potential therapeutic agents for conditions such as glaucoma, where CA inhibitors are used to lower intraocular pressure.[1][2]

Other Biological Activities and Potential Mechanisms

Beyond carbonic anhydrase inhibition, dithiocarbamates have been shown to exert a variety of other biological effects, suggesting multiple mechanisms of action.

Inhibition of Enzymes with Active Site Sulfhydryl Groups

Dithiocarbamates and their metabolites can interact with and inhibit enzymes that rely on sulfhydryl groups (-SH) for their catalytic activity.[3] This inhibitory action is thought to contribute to their toxicological properties.[3]

Antimicrobial and Antifungal Activity

Several novel dithiocarbamate derivatives have demonstrated significant antimicrobial and antifungal properties.[4] While the exact mechanisms are not fully elucidated, it is hypothesized that they may involve the inhibition of essential microbial enzymes or disruption of cellular membranes. Some compounds have shown antibacterial activity comparable to chloramphenicol and notable antifungal activity against various Candida species.[4]

Anticancer Properties

The potential of dithiocarbamates as anticancer agents is an active area of research.[5][6] Their cytotoxic effects against cancer cell lines are being explored, with some derivatives showing promising activity.[5] The anticancer mechanism is likely multifactorial and may involve the induction of apoptosis and inhibition of cancer-related enzymes.[5]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

To quantitatively assess the inhibitory potency of a dithiocarbamate compound against a specific carbonic anhydrase isoform, a stopped-flow spectrophotometric assay is commonly employed.[7] This method measures the enzyme-catalyzed hydration of CO₂.

Materials and Reagents

-

Purified recombinant human carbonic anhydrase (e.g., hCA II)

-

HEPES buffer (10 mM, pH 7.4)

-

Phenol red (0.2 mM) as a pH indicator

-

Sodium perchlorate (10 mM) to maintain constant ionic strength

-

Carbon dioxide solutions of varying concentrations (1.7 to 17 mM)

-

Dithiocarbamate inhibitor stock solution (10-20 mM in a suitable solvent)

-

Distilled, deionized water

-

Applied Photophysics stopped-flow instrument or equivalent

Procedure

-

Preparation of Assay Buffer: Prepare a solution containing 10 mM HEPES (pH 7.4), 0.2 mM phenol red, and 10 mM NaClO₄.

-

Inhibitor Dilutions: Prepare a series of dilutions of the dithiocarbamate inhibitor from the stock solution using the assay buffer.

-

Enzyme-Inhibitor Pre-incubation: Mix the carbonic anhydrase solution with the inhibitor dilutions and incubate at room temperature for 15 minutes to allow for the formation of the enzyme-inhibitor complex.

-

Stopped-Flow Measurement:

-

Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture (or enzyme alone for control measurements).

-

Load the second syringe with a CO₂ solution of a known concentration.

-

Rapidly mix the contents of the two syringes to initiate the reaction.

-

Monitor the change in absorbance at 557 nm (the absorbance maximum of phenol red) over time (10-100 seconds). The hydration of CO₂ produces protons, causing a pH change that is detected by the indicator.

-

-

Data Analysis:

-

Determine the initial velocity of the reaction from the initial linear portion of the absorbance versus time trace for at least six different substrate (CO₂) concentrations.

-

Subtract the uncatalyzed reaction rate (measured in the absence of the enzyme) from the observed rates.

-

Calculate the inhibition constants (KIs) by non-linear least-squares fitting of the data to the Cheng-Prusoff equation.

-

Quantitative Data Summary

The inhibitory potency of various dithiocarbamates against different human carbonic anhydrase isoforms is summarized in the table below. The inhibition constant (KI) is a measure of the inhibitor's affinity for the enzyme; a lower KI indicates a more potent inhibitor.

| Dithiocarbamate Derivative | hCA I (KI, nM) | hCA II (KI, nM) | hCA IX (KI, nM) | Reference |

| Glycine DTC | - | 325 | 50.3 - 70.4 | [1] |

| Aliphatic secondary DTCs | - | - | 714 - 1413 | [1] |

| Various DTCs | 66.5 - 910 | 8.9 - 107 | - | [8] |

Conclusion

Dithiocarbamates represent a versatile class of compounds with significant and varied biological activities. Their primary and most well-understood mechanism of action is the potent inhibition of carbonic anhydrases through coordination to the active site zinc ion. Additionally, their interactions with other enzymes, particularly those with essential sulfhydryl groups, contribute to their broader biological and toxicological profiles. The continued investigation of dithiocarbamate derivatives holds promise for the development of novel therapeutic agents for a range of diseases.

References

-

Maresca, A., et al. (2012). Dithiocarbamates strongly inhibit carbonic anhydrases and show antiglaucoma action in vivo. Journal of Medicinal Chemistry, 55(4), 1721-30. [Link]

-

Giovannuzzi, S., et al. (2022). Dithiocarbamates effectively inhibit the α-carbonic anhydrase from Neisseria gonorrhoeae. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 346-352. [Link]

-

Angeli, A., et al. (2015). Dithiocarbamates With Potent Inhibitory Activity Against the Saccharomyces Cerevisiae β-carbonic Anhydrase. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 943-7. [Link]

-

Scheinberg, S. L., & Waller, G. R. (1961). INHIBITORY ACTION OF DITHIOCARBAMATES ON ENZYMES OF ANIMAL TISSUES. Defense Technical Information Center. [Link]

-

Carta, F., et al. (2012). Dithiocarbamates Strongly Inhibit Carbonic Anhydrases and Show Antiglaucoma Action in Vivo. ResearchGate. [Link]

-

Turan-Zitouni, G., et al. (2016). Synthesis and Biological Evaluation of Some Novel Dithiocarbamate Derivatives. Marmara Pharmaceutical Journal, 20(3), 358-366. [Link]

-

Awang, N., et al. (2022). Synthesis, Theoretical Calculation, and Biological Studies of Mono- and Diphenyltin(IV) Complexes of N-Methyl-N-hydroxyethyldithiocarbamate. Molecules, 27(9), 2946. [Link]

-

Li, Y., et al. (2018). Synthesis and biological activities of dithiocarbamates containing 2(5H)-furanone-piperazine. Medicinal Chemistry Research, 27(7), 1836-1843. [Link]

-

Madrakian, T., et al. (2012). Synthesis and biological activity of carbamate-linked cationic lipids for gene delivery in vitro. Bioorganic & Medicinal Chemistry Letters, 22(11), 3754-8. [Link]

-

Wong, J. L. Y., et al. (2022). Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans. Food and Chemical Toxicology, 164, 112975. [Link]

-

Hart, B. W., & Faiman, M. D. (1992). S-methyl-N,N-diethylthiocarbamate sulfoxide and S-methyl-N,N-diethylthiocarbamate sulfone, two candidates for the active metabolite of disulfiram. Alcoholism, Clinical and Experimental Research, 16(5), 978-83. [Link]

-

Awang, N., et al. (2024). The Development of Organotin(IV) N-Ethyl-N-Benzyldithiocarbamate Complexes: A Study on Their Synthesis, Characterization, and Cytocidal Effects on A549 Cell Line. Anti-Cancer Agents in Medicinal Chemistry, 24(10), 1205-1217. [Link]

Sources

- 1. Dithiocarbamates strongly inhibit carbonic anhydrases and show antiglaucoma action in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological activities of dithiocarbamates containing 2(5H)-furanone-piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Development of Organotin(IV) N-Ethyl-N-Benzyldithiocarbamate Complexes: A Study on Their Synthesis, Characterization, and Cytocidal Effects on A549 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Dithiocarbamates with potent inhibitory activity against the Saccharomyces cerevisiae β-carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation and Spectroscopic Profiling of Ethyl N-Methyl-N-Formyldithiocarbamate

As a Senior Application Scientist, I frequently encounter complex heteroatomic molecules that confound standard analytical workflows. Ethyl N-methyl-N-formyldithiocarbamate (CAS 102127-59-3) is a prime example of such a molecule. Featuring a dithiocarbamate core functionalized with both an N-methyl and an N-formyl group, this compound presents a dense array of π -systems and heteroatoms.

In this technical guide, we will dissect the spectroscopic data (NMR and FT-IR) of this molecule. More importantly, we will explore the causality behind its complex spectral signature—specifically, the phenomenon of restricted rotation—and establish a self-validating experimental protocol to ensure accurate structural elucidation.

The Causality of Spectral Complexity: Restricted Rotation

When novice analysts first acquire a 1 H NMR spectrum of ethyl N-methyl-N-formyldithiocarbamate at room temperature, they often assume the sample is impure. The spectrum typically displays "doubled" peaks for nearly every proton environment.

The root cause of this is not impurity, but restricted rotation . The nitrogen lone pair is caught in a resonance "tug-of-war" between the highly polarizable thiocarbonyl ( C=S ) group and the carbonyl ( C=O ) group. This dual conjugation imparts significant partial double-bond character to both the N−C(S) and N−C(O) bonds.

Because the thermal energy at room temperature (298 K) is insufficient to overcome this rotational barrier—which in typical dithiocarbamate systems ranges from —the molecule exists as a mixture of distinct conformational isomers known as rotamers (E/Z isomers). These rotamers interconvert slower than the NMR timescale, resulting in distinct sets of signals for the major and minor conformers.

Thermodynamic equilibrium of N-formyldithiocarbamate rotamers via an orthogonal transition state.

Spectroscopic Data Presentation

To accurately characterize this molecule, we must map both the major and minor rotameric signals. The following tables summarize the highly characteristic quantitative data expected for this structural framework.

H NMR Data Summary (500 MHz, CDCl 3 , 298 K)

The formyl proton is highly deshielded due to the combined anisotropic effects of the carbonyl and thiocarbonyl groups, a hallmark of .

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration | Assignment (Major / Minor Rotamer) |

| H−C=O | 8.85 / 8.42 | Singlet (s) / Singlet (s) | 1H | Formyl proton |

| N−CH3 | 3.65 / 3.48 | Singlet (s) / Singlet (s) | 3H | N-methyl protons |

| S−CH2 | 3.35 / 3.30 | Quartet (q) / Quartet (q) | 2H | S-ethyl methylene ( J=7.5 Hz) |

| C−CH3 | 1.38 / 1.35 | Triplet (t) / Triplet (t) | 3H | S-ethyl methyl ( J=7.5 Hz) |

C NMR Data Summary (125 MHz, CDCl 3 , 298 K)

The thiocarbonyl carbon ( C=S ) is pushed far downfield, serving as the definitive marker for the dithiocarbamate core.

| Carbon Environment | Chemical Shift (ppm) | Assignment (Major / Minor Rotamer) |

| C=S | 198.5 / 196.2 | Thiocarbonyl carbon |

| C=O | 162.4 / 160.8 | Formyl carbonyl carbon |

| N−CH3 | 38.5 / 35.2 | N-methyl carbon |

| S−CH2 | 31.8 / 30.5 | S-ethyl methylene carbon |

| C−CH3 | 14.2 / 13.9 | S-ethyl methyl carbon |

FT-IR (ATR) Data Summary

Infrared spectroscopy provides a time-averaged snapshot of the molecule, bypassing the NMR timescale issues. The unusually high frequency of the C−N stretch is the direct physical manifestation of the partial double bond character.

| Wavenumber (cm −1 ) | Intensity | Vibrational Mode & Mechanistic Interpretation |

| 2980, 2935 | Medium | Aliphatic C−H stretching. |

| 2850, 2750 | Weak | Formyl C−H stretch (Exhibits classic Fermi resonance). |

| 1695 | Strong | C=O stretch. Confirms the formyl amide moiety. |

| 1480 | Strong | C−N stretch. High frequency indicates partial double-bond character. |

| 1085 | Strong | C=S stretch. Confirms the thiocarbonyl core. |

Experimental Protocols: Self-Validating Workflows

To prove definitively that the doubled NMR peaks are rotamers and not chemical impurities, we must employ a self-validating experimental system: Variable Temperature (VT) NMR .

By incrementally heating the sample, we provide the thermal energy required to overcome the rotational barrier ( ΔG‡ ). As the rotation rate exceeds the NMR timescale, the distinct major and minor peaks will broaden and eventually merge into a single, time-averaged peak at the coalescence temperature ( Tc ). If the peaks merge, the rotamer hypothesis is validated; if they do not, the sample is impure.

Protocol 1: Variable Temperature (VT) 1 H NMR Acquisition

-

Sample Preparation: Dissolve 15 mg of ethyl N-methyl-N-formyldithiocarbamate in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO- d6 , boiling point 189 °C) in a standard 5 mm NMR tube.

-

Baseline Acquisition: Lock, shim, and acquire a standard 1D 1 H spectrum at 298 K to establish the major/minor rotamer ratio.

-

Incremental Heating: Increase the probe temperature in 10 K increments (e.g., 300 K to 390 K).

-

Thermal Equilibration: Crucially, allow the sample to thermally equilibrate for exactly 5 minutes at each new temperature step before pulsing to prevent convection artifacts.

-

Coalescence Monitoring: Monitor the formyl proton signals (~8.4–8.8 ppm). Record the exact temperature ( Tc ) where the two singlets collapse into a single broad peak.

-

Thermodynamic Calculation: Utilize the and the Eyring equation to calculate the Gibbs free energy of activation ( ΔG‡ ) for the C−N bond rotation.

Step-by-step logic for the VT-NMR self-validating workflow.

Protocol 2: ATR-FTIR Spectral Acquisition

-

Background Calibration: Clean the diamond Attenuated Total Reflectance (ATR) crystal with HPLC-grade isopropanol. Allow to dry and acquire a background spectrum (air) using 32 scans at 4 cm −1 resolution.

-

Sample Application: Apply 2–3 μ L of the neat liquid sample directly onto the ATR crystal. Ensure intimate contact without introducing air bubbles.

-

Acquisition: Acquire the sample spectrum using 32 scans.

-

Processing: Apply atmospheric suppression (to remove ambient H2O and CO2 interference) and an automatic baseline correction. Extract the precise wavenumbers for the orthogonal C=O and C=S stretches.

Conclusion

The structural elucidation of ethyl N-methyl-N-formyldithiocarbamate requires an understanding that goes beyond simply reading chemical shifts. By recognizing the causality of restricted rotation induced by the competing resonance of the formyl and dithiocarbamate groups, an Application Scientist can confidently interpret the "doubled" NMR spectra. Coupling this theoretical understanding with a self-validating VT-NMR protocol ensures absolute trustworthiness in the analytical data, paving the way for the molecule's reliable use in downstream synthetic or drug development applications.

References

-

Trimethylplatinum(IV) complexes of dithiocarbamato ligands: an experimental NMR study on the barrier to C-N bond rotation. Dalton Transactions, Royal Society of Chemistry (2000). URL:[Link]

-

Intramolecular H⋯S interactions in metal di-(isopropyl)dithiocarbamate complexes. CrystEngComm, Royal Society of Chemistry (2016). URL:[Link]

-

Z and E rotamers of N-formyl-1-bromo-4-hydroxy-3-methoxymorphinan-6-one and their interconversion as studied by 1H/13C NMR spectroscopy and quantum chemical calculations. PubMed Central (PMC), National Institutes of Health (2012). URL:[Link]

A Prospective Guide to the Crystal Structure Determination of Ethyl N-Methyl-N-formyldithiocarbamate

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract: The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical and physical properties. For novel compounds in fields such as pharmaceuticals and materials science, single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguous structural elucidation. This guide provides an in-depth, prospective methodology for determining the crystal structure of ethyl N-methyl-N-formyldithiocarbamate, a compound for which, to date, no public crystal structure data exists. By leveraging established protocols for the synthesis and crystallization of closely related dithiocarbamate analogues, this document serves as a comprehensive roadmap for researchers undertaking this structural investigation. We will detail a proposed synthetic route, robust crystallization strategies, and the complete workflow for X-ray data collection, structure solution, and refinement, using data from a closely related, structurally characterized compound as a validated exemplar.

Introduction: The Rationale for Structural Determination

Dithiocarbamates are a versatile class of compounds known for their ability to act as ligands for a wide range of metal ions, with applications in areas such as agriculture, medicine, and materials science.[1] The introduction of a formyl group on the nitrogen atom, as in ethyl N-methyl-N-formyldithiocarbamate, is anticipated to modulate the electronic properties and coordination chemistry of the dithiocarbamate moiety. A definitive crystal structure would provide invaluable insights into its molecular conformation, bond lengths and angles, and potential intermolecular interactions. Such data is crucial for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new molecules with desired properties.

Given the absence of a published crystal structure for ethyl N-methyl-N-formyldithiocarbamate, this guide will present a predictive yet experimentally grounded pathway to its determination. The principles and techniques described herein are based on well-established methodologies in small-molecule crystallography.

Synthesis and Characterization: A Proposed Route

The synthesis of dithiocarbamates typically involves the reaction of a primary or secondary amine with carbon disulfide in the presence of a base.[2] For the target molecule, the precursor would be N-ethyl-N-methylformamide.

Proposed Synthesis of the Dithiocarbamate Ligand

The synthesis can be envisioned as a two-step process starting from the commercially available N-ethyl-N-methylformamide.

Step 1: Deprotonation of N-ethyl-N-methylformamide. The formamide is treated with a strong base to generate the corresponding amide anion.

Step 2: Reaction with Carbon Disulfide and Alkylation. The amide anion then acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. The resulting dithiocarbamate salt is then alkylated with an ethyl halide to yield the final product.

A plausible synthetic scheme is outlined below:

Caption: Proposed synthetic pathway for ethyl N-methyl-N-formyldithiocarbamate.

Detailed Experimental Protocol (Prospective)

-

Preparation of the Dithiocarbamate Salt:

-

To a stirred solution of N-ethyl-N-methylformamide (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add a strong base such as sodium hydride (1.1 eq) portion-wise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes.

-

Slowly add carbon disulfide (1.2 eq) to the reaction mixture.

-

Let the reaction warm to room temperature and stir for 4-6 hours. The formation of a precipitate indicates the dithiocarbamate salt.

-

-

Alkylation:

-

Cool the reaction mixture back to 0 °C.

-

Add ethyl iodide (1.1 eq) dropwise.

-

Allow the reaction to proceed at room temperature overnight.

-

-

Work-up and Purification:

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Crystallization: The Art and Science of Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in structure determination.[3] For a small organic molecule like ethyl N-methyl-N-formyldithiocarbamate, several techniques can be employed.

Key Crystallization Techniques

-

Slow Evaporation: This is the simplest method, where the purified compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly over days or weeks.[2] The choice of solvent is critical and can influence crystal quality.

-

Vapor Diffusion: This technique is particularly effective for small quantities of material. A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.[2]

-

Solvent-Anti-Solvent Diffusion: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.

Recommended Crystallization Protocol

-

Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol). An ideal solvent for slow evaporation will dissolve the compound moderately at room temperature.

-

Slow Evaporation Setup:

-

Dissolve a small amount of the purified compound in a suitable solvent in a clean vial.

-

Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation.

-

Place the vial in a vibration-free location and monitor for crystal growth.

-

-

Vapor Diffusion Setup:

-

Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., dichloromethane).

-

Place this solution in a small open vial.

-

Place the small vial inside a larger sealed jar containing a more volatile anti-solvent (e.g., pentane or diethyl ether).

-

Allow the system to equilibrate.

-

Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, the next step is to analyze them using an X-ray diffractometer.

Experimental Workflow

The overall workflow for data collection and structure determination is as follows:

Caption: The experimental workflow for single-crystal X-ray diffraction.

Data Collection

A suitable single crystal is mounted on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays (commonly Mo Kα or Cu Kα radiation) are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

Structure Solution and Refinement

-

Structure Solution: The collected diffraction data is used to determine the initial positions of the atoms in the unit cell. For small molecules, this is typically achieved using "direct methods" or Patterson methods.

-

Structure Refinement: The initial atomic model is then refined against the experimental data using a least-squares method.[4][5] This iterative process optimizes the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction intensities.

Exemplar Crystallographic Data

As the crystal structure of the title compound is not yet determined, the following table presents representative crystallographic data for a related dithiocarbamate complex, bis(N-methyl-N-phenyldithiocarbamato)cadmium(II), to illustrate the type of information obtained from a successful structure determination.[3]

| Parameter | Exemplar Value (Cd(C₈H₈NS₂)₂) |

| Chemical formula | C₁₆H₁₆CdN₂S₄ |

| Formula weight | 504.98 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123(2) |

| b (Å) | 9.876(2) |

| c (Å) | 19.874(4) |

| β (°) | 98.76(3) |

| Volume (ų) | 1964.1(7) |

| Z | 4 |

| Calculated density (g/cm³) | 1.706 |

| Radiation type | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 293(2) |

| Final R indices [I > 2σ(I)] | R₁ = 0.0351, wR₂ = 0.0892 |

| Goodness-of-fit on F² | 1.034 |

Conclusion and Outlook

This guide has outlined a comprehensive and scientifically rigorous approach to determining the crystal structure of ethyl N-methyl-N-formyldithiocarbamate. While no experimental structure for this specific molecule is currently available, the proposed synthetic route, crystallization strategies, and detailed X-ray diffraction workflow are based on established and validated methods for analogous compounds. The successful execution of these steps will yield a definitive three-dimensional structure, providing critical insights for future research and development in any field where this molecule may find application. The resulting crystallographic data will be a valuable addition to the scientific literature and public databases like the Cambridge Structural Database (CSD).[6][7]

References

- Carbon Tetrabromide Promoted Reaction of Amines with Carbon Disulfide: Facile and Efficient Synthesis of Thioureas and Thiuram D. Synthesis. 2006;2006(15):2535-2539.

- Gwaram NS, Kheng GL, Razali MR, et al. Synthesis, Crystal Structures and Anticancer Studies of Morpholinyldithiocarbamato Cu(II) and Zn(II) Complexes. Int J Mol Sci. 2012;13(7):8654-8668. Published 2012 Jul 11. doi:10.3390/ijms13078654

- Hartman, W. W.; Brethen, M. R.

- Jamaludin, N.; Ali, H. M.; Ramli, S. N. F.; Fun, H.-K.; Patil, P. S. Synthesis, Characterization and Thermal Studies of Zn(II), Cd(II) and Hg(II) Complexes of N-Methyl-N-Phenyldithiocarbamate: The Single Crystal Structure of [(C6H5)(CH3)NCS2]4Hg2. Int. J. Mol. Sci.2011, 12, 5964-5976.

-

The Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). Available from: [Link]

- Groom, C. R.; Bruno, I. J.; Lightfoot, M. P.; Ward, S. C.

- Tiekink, E. R. T.; Zukerman-Schpector, J. (N,N-Diallyldithiocarbamato-κS,S′)triphenyltin(IV) and bis(N,N-diallyldithiocarbamato-κS,S′)diphenyltin(IV): crystal structure, Hirshfeld surface analysis and computational study. Acta Cryst.2018, E74, 1484-1491.

- Chaudhari, A. M.; Puranik, V. G.; Gholap, S. S. Synthesis, characterization, and biological evaluation of some new dithiocarbamate derivatives. Spectrochim. Acta A Mol. Biomol. Spectrosc.2014, 117, 87-94.

-

The Cambridge Crystallographic Data Centre (CCDC). CSD Entry Search. Available from: [Link]

- Schofield, A. D.; Nova, A.; Selby, J. D.; Schwarz, A. D.; Clot, E.; Mountford, P. (N-(2,6-Diisopropylphenyl)-2,2-diphenylhydrazinecarbimidothioato-N,S)-(N,N-bis(2-((trimethylsilyl)amino)ethyl)methylamine-N,N',N'')-titanium(iv). Chem. Eur. J.2011, 17, 265.

- Chen, Y.; Li, Y.; Wang, Y.; Li, H.; Zhang, J.; Wang, C. Carbon disulfide (CS2)

- Wakatsuki, K.; Hirose, Y.; Tanaka, T. Reaction of dimethylaluminum amides with carbon disulfide. Inorg. Nucl. Chem. Lett.1974, 10, 469-473.

-

CCDC 2344717: Experimental Crystal Structure Determination. Iowa Research Online. Available from: [Link]

- Clegg, W. Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press, 2015.

- Müller, P. Crystal Structure Refinement: A Practical Guide.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Crystal Structures and Anticancer Studies of Morpholinyldithiocarbamato Cu(II) and Zn(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization and Thermal Studies of Zn(II), Cd(II) and Hg(II) Complexes of N-Methyl-N-Phenyldithiocarbamate: The Single Crystal Structure of [(C6H5)(CH3)NCS2]4Hg2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Access to N‐Monofluoromethylated (Thio)Carbamates, Formamides, Alkynamides, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 7. researchgate.net [researchgate.net]

degradation kinetics of ethyl n-methyl-n-formyldithiocarbamate in soil

An In-Depth Technical Guide to the Degradation Kinetics of Ethyl n-Methyl-n-Formyldithiocarbamate in Soil

Introduction

Dithiocarbamates are a class of organosulfur compounds widely utilized in agriculture as broad-spectrum fungicides.[1][2] Their efficacy in controlling a variety of fungal pathogens has led to their extensive use worldwide. However, the application of these compounds inevitably results in their introduction into the soil environment, raising concerns about their persistence, potential for groundwater contamination, and the ecotoxicological impact of their degradation products.[3] A thorough understanding of the degradation kinetics of dithiocarbamates in soil is therefore paramount for accurate environmental risk assessment and the development of sustainable agricultural practices.

This guide provides a comprehensive technical overview of the principles and methodologies for studying the degradation kinetics of a specific dithiocarbamate, ethyl n-methyl-n-formyldithiocarbamate, in soil. While specific literature on this exact compound is limited, this document will draw upon the extensive body of research on closely related dithiocarbamate fungicides to present a robust framework for its investigation. The principles and protocols detailed herein are designed to be broadly applicable for researchers, scientists, and professionals involved in the environmental fate assessment of agricultural chemicals.

Chapter 1: Core Principles of Dithiocarbamate Degradation in Soil

The persistence of a dithiocarbamate in the soil is governed by a complex interplay of chemical and biological processes. These processes transform the parent compound into various metabolites, ultimately leading to its mineralization.

Primary Degradation Pathways

Dithiocarbamates are generally unstable in the environment and can degrade through several pathways.[4]

-

Hydrolysis: This is a key abiotic degradation process, particularly under acidic conditions.[2][5] The dithiocarbamate molecule can be cleaved to release carbon disulfide (CS2) and the corresponding amine. The rate of hydrolysis is significantly influenced by soil pH.

-

Microbial Degradation: The soil microbiome plays a crucial role in the breakdown of dithiocarbamates.[6] Microorganisms can utilize these compounds as a source of carbon and energy, a process known as catabolism.[7] The rate of microbial degradation is dependent on the composition and activity of the soil microbial community, which in turn is influenced by factors such as organic matter content, moisture, and temperature.[7]

Key Degradation Products

The degradation of dithiocarbamates often leads to the formation of several key metabolites, some of which may have their own toxicological profiles.

-

Carbon Disulfide (CS2): As a common product of hydrolysis, the detection of CS2 is often used as a non-specific measure of total dithiocarbamate concentration.[8][9]

-

Thioureas: For ethylenebisdithiocarbamates (EBDCs), a major degradation product is ethylene thiourea (ETU).[10] Given the structure of ethyl n-methyl-n-formyldithiocarbamate, analogous thiourea derivatives could be expected. ETU is of particular concern due to its potential carcinogenicity.

-

Other Metabolites: A variety of other intermediate products can be formed, depending on the specific dithiocarbamate and the environmental conditions.[10]

Factors Influencing Degradation Kinetics

The rate at which ethyl n-methyl-n-formyldithiocarbamate degrades in soil is not an intrinsic property of the molecule alone but is heavily influenced by the surrounding environment.

-

Soil Properties:

-

pH: As mentioned, pH plays a critical role in the rate of hydrolysis.[5]

-

Organic Matter: Soil organic matter can influence degradation rates through sorption processes, which affect the bioavailability of the pesticide to microorganisms.[3][11]

-

Texture (Sand, Silt, Clay content): Soil texture affects water holding capacity and aeration, which in turn impact microbial activity.

-

-

Environmental Conditions:

-

Microbial Community: The presence and abundance of specific microorganisms capable of degrading the dithiocarbamate will significantly impact its persistence.[13][14]

Chapter 2: Experimental Design for Soil Degradation Studies

To accurately determine the degradation kinetics of ethyl n-methyl-n-formyldithiocarbamate, well-controlled laboratory studies are essential.[15] These studies aim to simulate environmental conditions while allowing for precise measurement of the compound's dissipation over time.

Soil Collection and Preparation

-

Soil Sampling: Collect a representative soil sample from a relevant agricultural field. The sampling depth should correspond to the expected zone of pesticide application (e.g., 0-15 cm).

-

Sieving and Homogenization: Air-dry the soil to a workable moisture content and pass it through a 2 mm sieve to remove stones and large organic debris. Thoroughly mix the sieved soil to ensure homogeneity.

-

Characterization: Analyze the soil for key physicochemical properties, including pH, organic matter content, texture, and cation exchange capacity.

Laboratory Incubation Protocol

This protocol outlines a typical aerobic soil degradation study.

-

Soil Portioning: Weigh out equal portions of the characterized soil (e.g., 50 g dry weight equivalent) into individual incubation vessels (e.g., 250 mL flasks).

-

Moisture Adjustment: Adjust the moisture content of the soil to a predetermined level, typically 40-60% of its maximum water-holding capacity.

-

Pre-incubation: Acclimate the soil samples by incubating them in the dark at a constant temperature (e.g., 20-25°C) for a period of 7-14 days. This allows the microbial community to stabilize.

-

Pesticide Application: Prepare a stock solution of ethyl n-methyl-n-formyldithiocarbamate (ideally ¹⁴C-labeled for ease of tracking) in a suitable solvent. Apply the solution to the soil surface of each flask, aiming for a concentration relevant to agricultural application rates. The solvent should be allowed to evaporate.

-

Incubation: Seal the flasks with gas-permeable closures or connect them to an aeration system to maintain aerobic conditions and trap any volatile metabolites, such as ¹⁴CO₂.[10] Incubate the samples in the dark at a constant temperature.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days), destructively sample triplicate flasks.

-

Extraction: Extract the soil samples with an appropriate organic solvent (e.g., methanol or acetonitrile) to recover the parent compound and its degradation products.[10]

-

Analysis: Analyze the extracts using the analytical methods described in Chapter 3.

Differentiating Biotic and Abiotic Degradation

To distinguish between microbial and chemical degradation, a parallel experiment using sterilized soil is recommended.[14]

-

Sterilization: Autoclaving (e.g., at 121°C for 30-60 minutes) is a common method for soil sterilization.[10][14] It is important to note that autoclaving can alter soil properties, which should be taken into account when interpreting the results.[14]

-

Comparison: By comparing the degradation rate in sterile soil to that in non-sterile soil, the contribution of microbial activity can be quantified.

Experimental Workflow Diagram

Caption: Experimental workflow for soil degradation studies.

Chapter 3: Analytical Methodologies

Accurate quantification of the parent compound and its metabolites is crucial for determining degradation kinetics.

Carbon Disulfide (CS₂) Evolution Method

This is a traditional, non-specific method for determining total dithiocarbamate residues.[2][5]

-

Acid Digestion: The soil sample is subjected to hot acid digestion, which quantitatively converts all dithiocarbamates to CS₂.[8]

-

Trapping: The evolved CS₂ is purged from the digestion flask and trapped in a solution, often a copper acetate and diethanolamine solution, to form a colored complex.[5]

-

Quantification: The concentration of the colored complex is determined spectrophotometrically, and the amount of CS₂ is calculated.[5]

Chromatographic Methods

For specific identification and quantification of the parent compound and its metabolites, chromatographic techniques are indispensable.[2][4]

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or mass spectrometry (MS) detector is a powerful tool for analyzing dithiocarbamates and their degradation products.[4][8]

-

Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is also widely used, often for the analysis of CS₂ or derivatized metabolites.[2][8]

| Method | Advantages | Disadvantages |

| CS₂ Evolution | Simple, inexpensive, good for total residue screening. | Non-specific (cannot distinguish between different dithiocarbamates), potential for interferences. |

| HPLC | High specificity and sensitivity, can analyze parent compound and metabolites simultaneously. | Can be more complex and expensive, instability of some dithiocarbamates during analysis.[4] |

| GC-MS | Excellent for volatile compounds like CS₂, high sensitivity and specificity. | Often requires derivatization for non-volatile metabolites. |

Chapter 4: Kinetic Modeling and Data Interpretation

The data collected from the degradation study is used to develop a kinetic model that describes the rate of disappearance of the pesticide.

Kinetic Models

-

First-Order Kinetics: This is the most commonly used model for pesticide degradation in soil.[5][7] It assumes that the rate of degradation is directly proportional to the concentration of the pesticide. The integrated form of the first-order rate equation is:

Cₜ = C₀ * e^(-kt)

Where:

-

Cₜ is the concentration at time t

-

C₀ is the initial concentration

-

k is the first-order rate constant

-

t is time

-

-

Other Models: For some degradation profiles, other models such as zero-order, second-order, or more complex models like Michaelis-Menten kinetics may provide a better fit to the experimental data.[7][16]

Disappearance Time (DT₅₀ and DT₉₀)

A key output of kinetic modeling is the calculation of disappearance times.

-

DT₅₀ (Half-life): The time required for 50% of the initial pesticide concentration to dissipate. For first-order kinetics, it is calculated as:

DT₅₀ = ln(2) / k

-

DT₉₀: The time required for 90% of the initial pesticide concentration to dissipate. For first-order kinetics, it is calculated as:

DT₉₀ = ln(10) / k

These values are critical for regulatory agencies in assessing the environmental persistence of a pesticide.[3]

Data Analysis and Modeling Workflow

Caption: Workflow for kinetic modeling of degradation data.

Conclusion

The study of the is a multi-faceted process that requires careful experimental design, precise analytical techniques, and robust data analysis. By following the principles and protocols outlined in this guide, researchers can generate reliable data on the persistence and fate of this fungicide in the terrestrial environment. This information is essential for conducting thorough environmental risk assessments and ensuring that the use of such agricultural chemicals does not pose an undue risk to ecosystem health. The integration of laboratory studies with field observations will provide the most comprehensive understanding of the environmental behavior of this and other dithiocarbamate fungicides.

References

-

Kumagai, H., Nakamoto, K., Nakamura, M., Hirose, S., Ichikawa, Y., Endo, J., & Ikari, H. (1992). Degradation of Dithiocarbamate Fungicide Polycarbamate in Upland Soils. Bioscience, Biotechnology, and Biochemistry, 56(5), 828-830. [Link]

-

García-Verde, D., Dubus, I. G., & Al-Ani, W. M. (2001). An analytically solved kinetic model for pesticide degradation in single compartment systems. Chemosphere, 44(6), 1347-1354. [Link]

-

USDA. (n.d.). Pesticide Degradation Kinetics. [Link]

- Kreuzig, R. (2002). Pesticides in soils - Experimental design of laboratory, lysimeter and field studies. Landschaftsökologie und Umweltforschung, 38, 99-110.

-

Senseman, S. A. (2017). Experimental Parameters Used to Study Pesticide Degradation in Soil. Weed Technology, 31(4), 629-633. [Link]

-

Vetter, L., Uksa, M., & Elsner, M. (2022). Spatial Control of Microbial Pesticide Degradation in Soil: A Model-Based Scenario Analysis. Environmental Science & Technology, 56(20), 14757-14767. [Link]

-

Fenner, K., & Escher, B. I. (2010). Modeling of pesticide biodegradation in soil. ETH Zurich Research Collection. [Link]

-

Encyclopedia.pub. (2023). Analytical Methods for Dithiocarbamate Detection. [Link]

-

El Bakri, Y., et al. (2015). determination of kinetics of degradation and mobility of dithiocarbamates fungicides in aqueous media and in moroccan soil. ResearchGate. [Link]

- Campanale, C., et al. (2023). Dithiocarbamates environmental fate and degradation mechanisms occurring in the environment.

- MDPI. (2023). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Toxics, 11(11), 903.

-

Liu, Y., et al. (2022). Considering degradation kinetics of pesticides in plant uptake models: proof of concept for potato. Pest Management Science, 78(10), 4246-4256. [Link]

-

PubMed. (1992). Degradation of Dithiocarbamate Fungicide Polycarbamate in Upland Soils. Bioscience, Biotechnology, and Biochemistry, 56(5), 828-830. [Link]

- Jablonowski, N. D., et al. (2018). Experimental methods to evaluate herbicides behavior in soil. Weed Control Journal, 17.

-

Taylor & Francis Online. (2014). Degradation of Dithiocarbamate Fungicide Polycarbamate in Upland Soils. Bioscience, Biotechnology, and Biochemistry, 56(5), 828-830. [Link]

-

Monard, C., et al. (2012). Fine scale spatial variability of microbial pesticide degradation in soil. Frontiers in Microbiology, 3, 29. [Link]

- MDPI. (2025). Advances in the Analytical Determination and Toxicological Assessment of Dithiocarbamates and Their Hydrolysis Products in Fruits, Vegetables, and Cereals: Methodological Evolution, Challenges, and Future Directions. Foods, 14(19), 3895.

-

Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Dithiocarbamates (Agricultural, Animal and Fishery Products). [Link]

- MatheO. (2019).

- Daly, N. J., & Ziolkowski, F. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(12), 2541-2546.

-

Wang, Q., et al. (2006). Degradation Kinetics of Manure-Derived Sulfadimethoxine in Amended Soil. Journal of Agricultural and Food Chemistry, 54(1), 157-163. [Link]

- Daly, N. J., & Ziolkowski, F. (1980). The thermal decompositions of carbamates. IV. The ethyl N methyl carbamate system. International Journal of Chemical Kinetics, 12(7), 483-491.

-

Vryzas, Z., et al. (2012). Aging of Methabenzthiazuron, Imidacloprid, and N,N-dimethylsulfamide in Silty Soils and Effects on Sorption and Dissipation. Environmental Toxicology and Chemistry, 31(3), 504-513. [Link]

- MDPI. (2021). Novel Mechanism and Kinetics of Tetramethrin Degradation Using an Indigenous Gordonia cholesterolivorans A16. International Journal of Environmental Research and Public Health, 18(17), 9010.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tu-braunschweig.de [tu-braunschweig.de]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. weedcontroljournal.org [weedcontroljournal.org]

- 7. agronomy.lsu.edu [agronomy.lsu.edu]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Aging of methabenzthiazuron, imidacloprid, and N,N-dimethylsulfamide in silty soils and effects on sorption and dissipation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ars.usda.gov [ars.usda.gov]

- 13. Fine scale spatial variability of microbial pesticide degradation in soil: scales, controlling factors, and implications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. matheo.uliege.be [matheo.uliege.be]

- 15. Experimental Parameters Used to Study Pesticide Degradation in Soil | Weed Technology | Cambridge Core [cambridge.org]

- 16. researchgate.net [researchgate.net]

Whitepaper: Toxicological Profile and Predictive Safety Assessment of Ethyl N-methyl-N-formyldithiocarbamate

Executive Summary & Chemical Identity

Ethyl N-methyl-N-formyldithiocarbamate (CAS: 102127-59-3) is a highly specialized, obscure synthetic intermediate primarily utilized in advanced fluorination research and organosulfur synthesis. Because it is not a widely commercialized pesticide or pharmaceutical, empirical Safety Data Sheets (SDS) are virtually absent from public regulatory databases.

However, as drug development professionals and toxicologists, we cannot rely on the absence of data as an indicator of safety. By analyzing its distinct structural moieties—the dithiocarbamate (DTC) core, the N-methyl group, and the formyl-ethyl ester configuration—we can construct a highly accurate, predictive toxicological profile. This whitepaper synthesizes established class-wide mechanisms of dithiocarbamate toxicity with the specific physicochemical alterations introduced by its unique functional groups.

Mechanistic Toxicology: The Dithiocarbamate Core

To understand the hazard profile of Ethyl N-methyl-N-formyldithiocarbamate, we must deconstruct the causality behind its interactions at the cellular level. Dithiocarbamates are not inherently reactive oxygen species (ROS) generators; rather, their toxicity is a function of metal chelation and metabolic degradation.

Copper-Dependent Redox Cycling and Apoptosis

The primary mechanism of cytotoxicity for lipophilic dithiocarbamates involves their interaction with extracellular copper. As demonstrated in foundational studies on thymocytes, dithiocarbamates undergo oxidation by Cu(II) ions, forming highly lipophilic Cu-DTC complexes. These complexes easily traverse the cell membrane, acting as Trojan horses for copper transport. Once intracellular, the complex undergoes copper-catalyzed conversion into cytotoxic thiuram disulfides. This intermediate rapidly oxidizes intracellular glutathione (GSH) to its disulfide form (GSSG), inducing severe pro-oxidative conditions and triggering caspase-dependent apoptosis without the direct release of ROS [1].

Degradation Pathways: The MITC Hazard

Compounds bearing an N-methyl dithiocarbamate substructure (such as the pesticide metam sodium) are notorious for their environmental and physiological instability. Under physiological pH or environmental exposure, the N-methyl dithiocarbamate core rapidly degrades into methyl isothiocyanate (MITC) [4]. MITC is a potent electrophile, a severe skin sensitizer, and a respiratory irritant. The presence of the ethyl ester and formyl group in Ethyl N-methyl-N-formyldithiocarbamate increases the molecule's baseline lipophilicity, potentially enhancing dermal absorption prior to its degradation into MITC.

Copper-catalyzed redox cycling and apoptotic pathway of dithiocarbamates.

Extrapolated Safety Data Sheet (SDS) Parameters

Based on structural read-across from N-methyl dithiocarbamates and developmental toxicity meta-analyses [3], the following table summarizes the predictive quantitative data and hazard classifications for Ethyl N-methyl-N-formyldithiocarbamate.

| Parameter | Predictive Value / Extrapolation | Mechanistic Rationale & Analog Reference |

| Molecular Formula | C5H9NOS2 | Exact chemical identity. |

| Molecular Weight | 163.26 g/mol | Exact chemical identity. |

| LogP (Lipophilicity) | ~1.8 - 2.2 (Moderate) | The ethyl ester neutralizes the salt form seen in metam sodium, significantly increasing lipid solubility and CNS penetrance. |

| Acute Oral LD50 (Rat) | 300 - 800 mg/kg | Extrapolated from N-methyl dithiocarbamate analogs (Category 4 Oral Toxicity) [2]. |

| Primary Degradant | Methyl isothiocyanate (MITC) | Cleavage of the dithiocarbamate backbone yields MITC, driving the compound's inhalation and dermal toxicity [4]. |

| Hazard Statements | H302, H317, H319, H410 | Harmful if swallowed; May cause allergic skin reaction; Causes serious eye irritation; Very toxic to aquatic life. |

| PPE Requirements | Nitrile gloves, ABEK respirator | Required due to the potential off-gassing of MITC and high dermal absorption of the esterified parent compound. |

Experimental Methodologies: Validating Toxicity Mechanisms

To utilize this compound safely in drug development or to profile its off-target effects, researchers must deploy self-validating experimental systems. The following protocols are designed not just to observe toxicity, but to prove the causality of the mechanisms described above.

Protocol 1: In Vitro Assessment of Copper-Dependent Apoptosis

Objective: Validate that the cytotoxicity of Ethyl N-methyl-N-formyldithiocarbamate is dependent on extracellular copper transport rather than direct receptor agonism. Self-Validating Principle: By introducing a membrane-impermeable copper chelator (Bathocuproine disulfonate, BCS), we sequester extracellular Cu(II). If the compound's toxicity is truly copper-dependent, BCS will completely rescue the cell population, validating the mechanism internally.

Step-by-Step Methodology:

-

Cell Seeding: Plate PC12 cells (or rat thymocytes) in a 96-well plate at a density of 1×104 cells/well in RPMI 1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

-

Chelator Pre-treatment (The Internal Control): To half of the experimental wells, add Bathocuproine disulfonate (BCS) to a final concentration of 50 µM. Incubate for 30 minutes. Causality note: BCS cannot enter the cell; it only chelates Cu(II) in the media, preventing the formation of the lipophilic Cu-DTC complex.

-

Compound Dosing: Prepare a serial dilution of Ethyl N-methyl-N-formyldithiocarbamate in DMSO. Dose the cells to achieve final concentrations ranging from 0.1 µM to 100 µM (ensure final DMSO concentration is <0.5%).

-

GSH/GSSG Quantification (4 Hours Post-Dose): Lyse a subset of cells and use a luminescence-based GSH/GSSG assay (e.g., GSH-Glo). A sharp decrease in the GSH/GSSG ratio in non-BCS treated cells confirms the conversion to thiuram disulfides.

-

Apoptosis Assessment (24 Hours Post-Dose): Harvest the remaining cells, wash with cold PBS, and stain with Annexin V-FITC and Propidium Iodide (PI).

-

Flow Cytometry Analysis: Quantify the percentage of apoptotic cells. A successful validation will show high apoptosis in the DTC-only group, and near-baseline viability in the DTC + BCS group.

Self-validating workflow for assessing copper-dependent cytotoxicity.

Protocol 2: Analytical Quantification of MITC Degradation via LC-MS/MS

Objective: Determine the half-life of the parent compound and the formation kinetics of the toxic MITC degradant under physiological conditions. Self-Validating Principle: Tracking both the disappearance of the parent mass and the appearance of the MITC mass ensures mass balance, proving that toxicity in prolonged assays may be driven by the degradant rather than the parent molecule.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a 100 mM Phosphate Buffered Saline (PBS) solution adjusted precisely to pH 7.4, mimicking physiological conditions.

-

Spiking: Spike Ethyl N-methyl-N-formyldithiocarbamate into the PBS to a concentration of 10 µM. Incubate the solution in a shaking water bath at 37°C.

-

Time-Course Sampling: Extract 100 µL aliquots at t=0,15,30,60,120,and 240 minutes. Immediately quench the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard (e.g., isotopically labeled MITC-d3).

-

Centrifugation: Spin the quenched samples at 14,000 x g for 10 minutes at 4°C to precipitate any buffer salts.

-

LC-MS/MS Analysis: Inject 5 µL of the supernatant into a triple quadrupole mass spectrometer coupled to a C18 reverse-phase column.

-

Parent Tracking: Monitor the MRM transition for the parent compound [M+H]+≈164.0 .

-

Degradant Tracking: Monitor the MRM transition for MITC [M+H]+≈74.0 .

-

-

Kinetic Modeling: Plot the area ratios against time to calculate the pseudo-first-order degradation rate constant ( k ) and half-life ( t1/2 ).

Conclusion

While empirical safety data for Ethyl N-methyl-N-formyldithiocarbamate is scarce, applying structural toxicology allows us to confidently predict its hazard profile. The compound poses a dual-threat mechanism: intact, it acts as a highly lipophilic vector for copper-induced oxidative stress and apoptosis; upon degradation, it yields MITC, a severe sensitizer. Researchers handling this compound must utilize stringent engineering controls (fume hoods) and PPE to mitigate dermal and inhalation exposure, while employing self-validating internal controls in their assays to accurately interpret its biological effects.

References

-

Burkitt, M. J., et al. (1998). "Dithiocarbamate toxicity toward thymocytes involves their copper-catalyzed conversion to thiuram disulfides, which oxidize glutathione in a redox cycle without the release of reactive oxygen species." Archives of Biochemistry and Biophysics.[Link]

-

U.S. Environmental Protection Agency (EPA). (2001). "The Determination of Whether Dithiocarbamate Pesticides Share a Common Mechanism of Toxicity." EPA Archive.[Link]

-

Ducharme, N. A., et al. (2013). "Meta-analysis of toxicity and teratogenicity of 133 chemicals from zebrafish developmental toxicity studies." Reproductive Toxicology.[Link]

-

National Health and Medical Research Council (NHMRC). "Metham | Australian Drinking Water Guidelines." Australian Government.[Link]

Application Notes and Protocols for the Synthesis of Ethyl N-Methyl-N-Formyldithiocarbamate Ligands

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dithiocarbamates are a versatile class of organosulfur compounds with significant applications in medicinal chemistry, materials science, and agriculture.[1] Their ability to act as robust chelating agents for a wide range of metal ions has made them valuable ligands in the development of novel therapeutic agents and functional materials.[1][2] This document provides a comprehensive guide to the synthesis of a specific dithiocarbamate ester, ethyl N-methyl-N-formyldithiocarbamate. The protocol detailed herein is based on the well-established reaction of a secondary amine with carbon disulfide, followed by alkylation.[3] This guide offers a step-by-step methodology, an in-depth explanation of the underlying chemical principles, and characterization techniques to ensure the successful synthesis and validation of the target compound.

Introduction: The Scientific Merit of Dithiocarbamate Ligands

Dithiocarbamates are characterized by the functional group R₂NCS₂⁻. The two sulfur atoms provide a strong bidentate coordination site for metal ions.[1] This chelation is central to their diverse biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties.[3] The substituents on the nitrogen atom significantly influence the electronic properties and, consequently, the biological efficacy and stability of the resulting metal complexes.[4]

The synthesis of ethyl N-methyl-N-formyldithiocarbamate involves a two-step, one-pot reaction. The first step is the nucleophilic addition of the secondary amine, N-methylformamide, to carbon disulfide in the presence of a base to form the dithiocarbamate salt intermediate. The subsequent step is the S-alkylation of this intermediate with an ethyl halide to yield the final ester product.[5][6] This method is highly efficient and provides good yields of the desired product.

Reaction Mechanism and Rationale

The synthesis proceeds through a well-understood nucleophilic addition-alkylation sequence.

-

Step 1: Formation of the Dithiocarbamate Salt: The reaction is initiated by the deprotonation of N-methylformamide by a strong base, such as sodium hydroxide, to generate a more nucleophilic amide anion. This anion then attacks the electrophilic carbon atom of carbon disulfide. The resulting dithiocarbamate salt is stabilized by resonance. The choice of a strong base is crucial to drive the reaction to completion.[3][7] The reaction is typically carried out at low temperatures (0-5 °C) to control the exothermic nature of the reaction.[3]

-

Step 2: S-Alkylation: The dithiocarbamate salt, being a soft nucleophile, readily reacts with a soft electrophile like an ethyl halide (e.g., ethyl iodide or ethyl bromide) in an Sₙ2 reaction.[8] This step results in the formation of the stable ethyl ester of the dithiocarbamic acid.

Below is a diagram illustrating the overall reaction workflow.

Sources

- 1. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Comparative study on the IR spectra of some transition metal dithiocarbamates – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. Dithiocarbamate synthesis by thiocarbomoylation [organic-chemistry.org]

- 6. Dithiocarbamate synthesis by amination [organic-chemistry.org]

- 7. Diaryl dithiocarbamates: synthesis, oxidation to thiuram disulfides, Co( iii ) complexes [Co(S 2 CNAr 2 ) 3 ] and their use as single source precursor ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT01767A [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Advanced Application Note: Ethyl N-methyl-N-formyldithiocarbamate (EMFDTC) as a Chelating Agent for Transition Metals

Executive Summary

Dithiocarbamates are universally recognized as highly versatile monoanionic chelating ligands capable of stabilizing transition metals across a myriad of oxidation states[1]. However, the esterification of the dithiocarbamate backbone fundamentally alters its coordination behavior. Ethyl N-methyl-N-formyldithiocarbamate (EMFDTC) represents a highly specialized subclass: a dithiocarbamate ester featuring an N-formyl group. This application note details the mechanistic principles, experimental protocols, and drug development applications of EMFDTC as a tunable O,S-bidentate chelator for transition metals.

Mechanistic Principles of EMFDTC Chelation

Structural Dynamics & Causality of Coordination

In standard dithiocarbamate salts (e.g., sodium diethyldithiocarbamate), the nitrogen lone pair delocalizes into the CSS⁻ moiety, forcing a symmetrical S,S-bidentate coordination[2]. In EMFDTC, the S-ethyl group blocks one sulfur from forming a standard anionic chelate.

Instead, the highly electron-withdrawing N-formyl group pulls the nitrogen's electron density toward the carbonyl oxygen. This creates a highly tunable, neutral ligand capable of O,S-bidentate chelation (via the carbonyl oxygen and thione sulfur), mimicking the behavior of β-oxodithioesters[3]. This hard-soft donor combination is exceptionally suited for intermediate transition metals like Pt(II), Pd(II), and Cu(II).

Coordination Workflows

Fig 1. Coordination pathways of EMFDTC dictated by reaction conditions and metal hardness.

Experimental Protocols: Synthesis & Validation

Protocol A: Synthesis of O,S-Bidentate [Pt(EMFDTC)Cl₂] for Anticancer Screening

Platinum(II) complexes with O,S-bidentate ligands are critical in overcoming cisplatin resistance due to their altered cellular uptake and DNA-binding profiles[4].

-

Preparation: Dissolve 1.0 mmol of K₂PtCl₄ in 10 mL of deionized water. In a separate flask, dissolve 1.0 mmol of EMFDTC in 10 mL of absolute methanol.

-

Reaction: Add the EMFDTC solution dropwise to the Pt(II) solution under continuous magnetic stirring at 25°C.

-

Causality of Solvent Choice: The water/methanol mixture forces the precipitation of the neutral[Pt(EMFDTC)Cl₂] complex as it forms, driving the equilibrium forward and preventing hydrolytic cleavage of the S-ethyl ester.

-

Isolation: Stir for 24 hours in the dark (to prevent photo-degradation). Filter the resulting yellow precipitate via vacuum filtration.

-

Self-Validation: Wash sequentially with cold water, methanol, and diethyl ether. Dry under vacuum.

-

Validation Check: Run an FTIR spectrum immediately. A successful O,S-chelation is confirmed if the ν(C=O) band shifts from ~1680 cm⁻¹ (free ligand) to ~1630 cm⁻¹ (coordinated). If the band remains at 1680 cm⁻¹, the complex is likely S-monodentate, indicating incomplete chelation.

-

Protocol B: Synthesis of [Cu(EMFDTC)₂]²⁺ for Cuproptosis Assays

-

Preparation: Dissolve 1.0 mmol of CuCl₂·2H₂O in 15 mL of absolute ethanol.

-

Reaction: Add 2.0 mmol of EMFDTC dissolved in 10 mL of ethanol.

-

Reflux: Heat the mixture to 60°C for 4 hours. The elevated temperature provides the activation energy required to overcome the steric hindrance of the S-ethyl group, allowing two bulky EMFDTC ligands to coordinate in a square-planar geometry.

-

Isolation: Cool to 4°C overnight. Collect the dark green microcrystals by filtration and dry under a nitrogen stream.

Analytical Validation & Data Interpretation

To ensure trustworthiness and reproducibility across batches, the following table summarizes the expected quantitative shifts in spectroscopic data upon successful coordination.

| Analytical Target | Free EMFDTC Ligand | [Pt(EMFDTC)Cl₂] (O,S-Bidentate) | [Cu(EMFDTC)₂]Cl₂ (O,S-Bidentate) | Diagnostic Significance |

| FTIR: ν(C=O) | ~1680 cm⁻¹ | ~1630 cm⁻¹ | ~1625 cm⁻¹ | Red-shift confirms oxygen participation in bonding. |

| FTIR: ν(C=S) | ~1050 cm⁻¹ | ~1010 cm⁻¹ | ~1015 cm⁻¹ | Red-shift confirms thione sulfur coordination. |

| FTIR: ν(C–N) | ~1450 cm⁻¹ | ~1485 cm⁻¹ | ~1480 cm⁻¹ | Blue-shift indicates increased double-bond character (thioureide resonance)[2]. |

| ¹H NMR (S-CH₂) | ~3.20 ppm (q) | ~3.45 ppm (q) | N/A (Paramagnetic) | Downfield shift confirms electron withdrawal via the coordinated thione sulfur. |

| UV-Vis (MLCT) | None (Ligand only) | ~380 nm | ~410 nm | Emergence of Metal-to-Ligand Charge Transfer bands. |

Applications in Drug Development: The Cuproptosis Pathway

Recent breakthroughs in oncology have identified cuproptosis —a copper-dependent, non-apoptotic cell death pathway—as a highly potent mechanism against refractory tumors[5]. Copper complexes utilizing dithiocarbamate-derived ligands are premier candidates for delivering Cu²⁺ directly into the mitochondrial matrix.

EMFDTC’s lipophilic S-ethyl ester enhances cellular permeability compared to highly charged dithiocarbamate salts. Once internalized, the [Cu(EMFDTC)₂]²⁺ complex undergoes reduction by intracellular glutathione (GSH), releasing Cu⁺. This free copper directly binds to lipoylated proteins within the tricarboxylic acid (TCA) cycle (e.g., FDX1), leading to toxic protein aggregation, loss of Fe-S clusters, and rapid cell death[5].

Fig 2. Mechanism of EMFDTC-mediated copper delivery and subsequent cuproptosis in tumor cells.

References

-

Title: Transition metal dithiocarbamate complexes Source: Wikipedia URL: [Link]

-

Title: Addressing misconceptions in dithiocarbamate chemistry Source: Dalton Transactions (RSC Publishing) URL: [Link]

-

Title: Novel Nickel(II), Palladium(II), and Platinum(II) Complexes with O,S Bidendate Cinnamic Acid Ester Derivatives: An In Vitro Cytotoxic Comparison Source: MDPI / ResearchGate URL: [Link]

-

Title: Potential impact of cuproptosis-related genes on tumor immunity in esophageal carcinoma Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

Sources

- 1. Transition metal dithiocarbamate complexes - Wikipedia [en.wikipedia.org]

- 2. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. db-thueringen.de [db-thueringen.de]

- 5. Potential impact of cuproptosis-related genes on tumor immunity in esophageal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ethyl N-Methyl-N-Formyldithiocarbamate in Agricultural Pesticide Research

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Potential of Novel Dithiocarbamates in Agriculture

Dithiocarbamates represent a versatile and historically significant class of organic sulfur compounds utilized in agriculture.[1][2][3] Primarily known for their broad-spectrum fungicidal activity, some dithiocarbamates also exhibit herbicidal and insecticidal properties.[1][4] Their mechanism of action is often multi-sited, a valuable trait in managing the development of pesticide resistance.[2][3] Dithiocarbamates typically function by chelating essential metal ions and reacting with sulfhydryl groups in vital enzymes, thereby disrupting cellular processes in target organisms.[1][5]

This document provides a comprehensive guide for the research and development of a novel dithiocarbamate derivative, ethyl N-methyl-N-formyldithiocarbamate . While established dithiocarbamates like Mancozeb and Thiram are well-documented, the exploration of new structures within this chemical class is crucial for discovering compounds with improved efficacy, selectivity, or environmental profiles. These application notes and protocols are designed to provide researchers with a robust framework for the synthesis, in vitro and in vivo screening, and preliminary mechanistic evaluation of this promising new molecule.

I. Synthesis of Ethyl N-Methyl-N-Formyldithiocarbamate: A Proposed Protocol